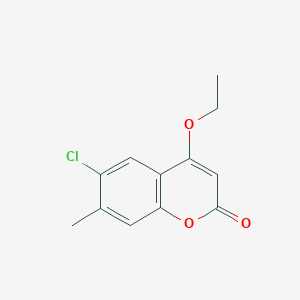

6-Chloro-4-ethoxy-7-methylcoumarin

CAS No.: 720674-90-8

Cat. No.: VC7922584

Molecular Formula: C12H11ClO3

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 720674-90-8 |

|---|---|

| Molecular Formula | C12H11ClO3 |

| Molecular Weight | 238.66 g/mol |

| IUPAC Name | 6-chloro-4-ethoxy-7-methylchromen-2-one |

| Standard InChI | InChI=1S/C12H11ClO3/c1-3-15-10-6-12(14)16-11-4-7(2)9(13)5-8(10)11/h4-6H,3H2,1-2H3 |

| Standard InChI Key | DBHGODLJWMKCQG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl |

| Canonical SMILES | CCOC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

6-Chloro-4-ethoxy-7-methylcoumarin (IUPAC: 6-chloro-4-ethoxy-7-methyl-2H-chromen-2-one) features a coumarin backbone with three distinct substituents:

-

Chlorine atom at C-6: Enhances electrophilicity and influences electronic interactions with biological targets .

-

Ethoxy group at C-4: Introduces steric bulk and hydrophobicity, potentially improving membrane permeability compared to smaller substituents like methyl or hydroxyl .

-

Methyl group at C-7: Modulates electron density across the aromatic system, affecting binding affinity to proteins such as Mcl-1 .

The ethoxy group’s larger size compared to methyl or hydroxyl groups may alter solubility and metabolic stability, as seen in analogous 4-substituted coumarins .

Physicochemical Properties

While experimental data for 6-chloro-4-ethoxy-7-methylcoumarin are unavailable, properties can be inferred from structurally similar compounds:

The ethoxy group likely increases lipophilicity, favoring interactions with hydrophobic protein pockets, as observed in Mcl-1 inhibitors .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 6-chloro-4-ethoxy-7-methylcoumarin can be inferred from methods used for analogous compounds, such as the Pechmann condensation and subsequent functionalization :

-

Pechmann Condensation:

-

Chlorination:

-

Methylation:

Key Reaction Conditions:

Structural Modifications and SAR

Studies on 4-substituted 6,7-dihydroxycoumarins reveal critical SAR trends applicable to 6-chloro-4-ethoxy-7-methylcoumarin :

-

C-4 Substituents: Hydrophobic, electron-withdrawing groups (e.g., trifluoromethyl) enhance Mcl-1 inhibition (K<sub>i</sub> = 0.21 μM for 4-CF<sub>3</sub> analog) . Ethoxy’s intermediate hydrophobicity may balance potency and solubility.

-

C-6 Chlorine: Improves binding affinity by forming halogen bonds with protein residues .

-

C-7 Methyl: Reduces metabolic oxidation compared to hydroxyl groups, extending half-life .

Biological Activities and Mechanisms

Antimicrobial Properties

Chlorinated coumarins exhibit broad-spectrum antimicrobial activity. For example, 6-chloro-7-hydroxy-4-methylcoumarin shows efficacy against drug-resistant bacteria . The ethoxy group may enhance membrane penetration, potentiating activity against Gram-positive pathogens .

Anti-Inflammatory Effects

Structurally similar coumarins, such as 6-chloro-7-hydroxy-4-methylcoumarin derivatives, reduce inflammation in murine models by suppressing cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) . Ethoxy substitution at C-4 could modulate COX-2 selectivity, reducing gastrointestinal toxicity .

Applications in Research and Industry

Fluorescent Probes

Chloro-coumarins are employed as fluorophores due to their high quantum yields and photostability . The ethoxy group in 6-chloro-4-ethoxy-7-methylcoumarin may redshift emission wavelengths, enabling multiplex imaging applications .

Photodynamic Therapy (PDT)

Coumarins with chloro and alkoxy substituents act as photosensitizers in PDT. Under light irradiation, they generate reactive oxygen species (ROS) that selectively destroy cancer cells . The ethoxy group’s electron-donating nature could enhance ROS production compared to methyl analogs .

Analytical Chemistry

As a chromatographic standard, 6-chloro-4-ethoxy-7-methylcoumarin’s distinct UV-Vis absorption profile (λ<sub>max</sub> ≈ 320 nm) facilitates quantification of bioactive molecules in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume